![molecular formula C13H12ClNO2 B1299325 1-[2-(4-Chloro-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde CAS No. 797027-60-2](/img/structure/B1299325.png)
1-[2-(4-Chloro-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde
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Overview
Description
1-[2-(4-Chloro-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C13H12ClNO2 and a molecular weight of 249.7 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by the presence of a pyrrole ring, a phenoxy group, and an aldehyde functional group.
Preparation Methods
The synthesis of 1-[2-(4-Chloro-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another method involves the nucleophilic aromatic substitution of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol under high temperature and inert atmosphere .
Chemical Reactions Analysis
1-[2-(4-Chloro-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and strong reducing agents for reduction. The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted phenoxy derivatives.
Scientific Research Applications
1-[2-(4-Chloro-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is employed in the study of proteomics and protein interactions.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chloro-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of protein function. The phenoxy group can participate in aromatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-[2-(4-Chloro-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:
2-(4-Chloro-phenoxy)acetic acid: This compound is a widely used herbicide with a similar phenoxy group but different functional groups and applications.
3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenol: This compound has a similar phenoxy structure but different substituents, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of a pyrrole ring, phenoxy group, and aldehyde functional group, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c14-11-3-5-13(6-4-11)17-9-8-15-7-1-2-12(15)10-16/h1-7,10H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPOMKDZBVUPHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)CCOC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001202237 |
Source
|
Record name | 1-[2-(4-Chlorophenoxy)ethyl]-1H-pyrrole-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001202237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
797027-60-2 |
Source
|
Record name | 1-[2-(4-Chlorophenoxy)ethyl]-1H-pyrrole-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=797027-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-(4-Chlorophenoxy)ethyl]-1H-pyrrole-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001202237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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